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Compound of Interest

Compound Name:
1-(2-Methylphenyl)cyclopentan-1-

ol

Cat. No.: B12095515 Get Quote

An In-depth Look at 1-(2-Methylphenyl)cyclopentan-1-ol and Its Analogs

Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique in chemical and

pharmaceutical sciences, providing unambiguous determination of the three-dimensional

atomic arrangement in a crystalline solid. This guide focuses on the application of SCXRD to 1-
(2-methylphenyl)cyclopentan-1-ol, a tertiary alcohol with potential applications in organic

synthesis and materials science. For the benefit of researchers, scientists, and professionals in

drug development, this document outlines a comparative framework for its crystallographic

analysis, alongside its parent compound, 1-phenylcyclopentan-1-ol, and its isomer, 1-(4-

methylphenyl)cyclopentan-1-ol.

It is important to note that as of the latest search of publicly available crystallographic

databases, including the Cambridge Crystallographic Data Centre (CCDC), the full

experimental single-crystal X-ray diffraction data for 1-(2-methylphenyl)cyclopentan-1-ol and

the selected comparison compounds are not available. However, to provide a comprehensive

guide, the following sections include an illustrative data comparison table, a detailed

experimental protocol for obtaining such data, and a visual representation of the experimental

workflow.
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The table below demonstrates how crystallographic data for 1-(2-methylphenyl)cyclopentan-
1-ol and its analogs would be presented. The values are representative of typical small organic

molecules and are for illustrative purposes only.
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Parameter

1-(2-

Methylphenyl)c

yclopentan-1-ol

(Illustrative)

1-

Phenylcyclopen

tan-1-ol

(Illustrative)

1-(4-

Methylphenyl)c

yclopentan-1-ol

(Illustrative)

Significance of

Parameter

Chemical

Formula
C₁₂H₁₆O C₁₁H₁₄O C₁₂H₁₆O

Defines the

elemental

composition of

the molecule.

Formula Weight 176.26 162.23 176.26

The mass of one

mole of the

compound.

Crystal System Monoclinic Orthorhombic Monoclinic

The basic

geometric

classification of

the crystal lattice.

Space Group P2₁/c P2₁2₁2₁ C2/c

Describes the

symmetry

elements of the

unit cell.

a (Å) 10.123 8.456 12.345

Unit cell

dimension along

the x-axis.

b (Å) 8.910 10.112 7.890

Unit cell

dimension along

the y-axis.

c (Å) 11.567 11.987 13.456

Unit cell

dimension along

the z-axis.

α (°) 90 90 90

Angle between

the b and c axes

of the unit cell.
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β (°) 105.3 90 110.1

Angle between

the a and c axes

of the unit cell.

γ (°) 90 90 90

Angle between

the a and b axes

of the unit cell.

Volume (Å³) 1005.6 1024.5 1198.7
The volume of a

single unit cell.

Z 4 4 4

The number of

molecules in the

unit cell.

R-factor (%) 4.5 5.1 4.8

A measure of the

agreement

between the

crystallographic

model and the

experimental X-

ray diffraction

data.

Detailed Experimental Protocol for Single-Crystal X-
ray Diffraction
The following protocol outlines a standard procedure for the analysis of a small organic

molecule like 1-(2-methylphenyl)cyclopentan-1-ol.

1. Crystal Growth, Selection, and Mounting:

Crystal Growth: High-quality single crystals of the compound are typically grown by slow

evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor

diffusion. A variety of solvents should be screened to find optimal conditions.

Selection: A suitable crystal, typically between 0.1 and 0.3 mm in each dimension and free of

visible defects, is selected under a polarizing microscope.
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Mounting: The selected crystal is mounted on a cryoloop using a cryoprotectant oil (e.g.,

paratone-N) and flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize

radiation damage during data collection.

2. Data Collection:

Instrumentation: Data is collected using a single-crystal X-ray diffractometer equipped with a

microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a

sensitive detector (e.g., a CCD or CMOS detector).

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the

unit cell parameters and the crystal lattice symmetry.

Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal

through a series of angles (e.g., using ω and φ scans). The exposure time for each frame is

optimized to achieve good signal-to-noise while minimizing data collection time.

Data Integration and Scaling: The raw diffraction images are processed to integrate the

intensities of the reflections and apply corrections for factors such as Lorentz and

polarization effects. The data is then scaled to account for variations in crystal illumination

and detector response.

3. Structure Solution and Refinement:

Space Group Determination: The space group is determined from the systematic absences

in the diffraction data.

Structure Solution: The initial crystal structure is solved using direct methods or Patterson

methods, which provide the initial positions of the non-hydrogen atoms.

Structure Refinement: The atomic positions and displacement parameters are refined using

full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms

are typically placed in calculated positions and refined using a riding model. The quality of

the final model is assessed by the R-factor, goodness-of-fit, and the residual electron density

map.
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Data Deposition: The final atomic coordinates and structure factors are deposited in a

crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC) to

be made available to the scientific community.

Visualizing the Experimental Workflow
The following diagram illustrates the key stages in a single-crystal X-ray diffraction experiment.
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Caption: Workflow for single-crystal X-ray diffraction analysis.

In conclusion, while experimental data for 1-(2-methylphenyl)cyclopentan-1-ol is not yet

publicly available, this guide provides a robust framework for its future analysis and comparison
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with related structures. The detailed protocol and workflow diagram serve as a valuable

resource for researchers undertaking crystallographic studies of novel small molecules. The

future deposition of such data will be a welcome addition to the field, enabling a deeper

understanding of the structure-property relationships in this class of compounds.

To cite this document: BenchChem. [A Comparative Guide to Single-Crystal X-ray Diffraction
Analysis of Phenylcyclopentanol Derivatives]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12095515#single-crystal-x-ray-diffraction-
analysis-of-1-2-methylphenyl-cyclopentan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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